molecular formula C34H55Cl2NO4 B144179 Chlorambucil-oleic acid conjugate CAS No. 130676-88-9

Chlorambucil-oleic acid conjugate

Cat. No. B144179
CAS RN: 130676-88-9
M. Wt: 612.7 g/mol
InChI Key: JURXPCSUZDDGRL-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorambucil-oleic acid conjugate is a novel drug delivery system that has gained significant attention in recent years. This conjugate is formed by attaching oleic acid, a fatty acid, to chlorambucil, a chemotherapy drug commonly used for the treatment of various types of cancer. The conjugate has shown promising results in preclinical studies, indicating its potential as an effective tool in cancer treatment.

Mechanism of Action

The mechanism of action of chlorambucil-oleic acid conjugate involves the selective targeting of cancer cells through the fatty acid component. Once the conjugate enters the cancer cell, it is hydrolyzed, releasing the chlorambucil drug. The drug then binds to DNA, preventing cell division and ultimately leading to cell death.
Biochemical and Physiological Effects:
Chlorambucil-oleic acid conjugate has been shown to have a number of biochemical and physiological effects. The conjugate has been shown to selectively target cancer cells, reducing the toxicity associated with free chlorambucil. Additionally, the conjugate has been shown to have a longer half-life than free chlorambucil, allowing for sustained drug release and improved efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using chlorambucil-oleic acid conjugate in lab experiments include its improved efficacy and reduced toxicity compared to free chlorambucil. Additionally, the conjugate’s controlled drug release allows for more precise experimentation. The limitations of using chlorambucil-oleic acid conjugate in lab experiments include the complexity of the synthesis process and the need for specialized equipment.

Future Directions

There are several future directions for the study of chlorambucil-oleic acid conjugate. One potential direction is the development of alternative synthesis methods that are more efficient and cost-effective. Additionally, further preclinical studies are needed to determine the optimal dosage and administration of the conjugate. Finally, clinical trials are needed to determine the safety and efficacy of chlorambucil-oleic acid conjugate in humans.
In conclusion, chlorambucil-oleic acid conjugate is a promising drug delivery system that has shown improved efficacy and reduced toxicity compared to free chlorambucil. The conjugate’s controlled drug release and selective targeting of cancer cells make it a potential tool for cancer treatment. Further research is needed to determine the optimal dosage and administration of the conjugate, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of chlorambucil-oleic acid conjugate involves the reaction of chlorambucil with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of an amide bond between the two molecules, forming the conjugate.

Scientific Research Applications

Chlorambucil-oleic acid conjugate has been extensively studied for its potential use in cancer treatment. The conjugate has shown improved efficacy compared to free chlorambucil, as it can selectively target cancer cells and release the drug in a controlled manner. Additionally, the conjugate has been shown to reduce the toxicity associated with free chlorambucil, making it a safer alternative for cancer treatment.

properties

CAS RN

130676-88-9

Product Name

Chlorambucil-oleic acid conjugate

Molecular Formula

C34H55Cl2NO4

Molecular Weight

612.7 g/mol

IUPAC Name

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C34H55Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(38)40-29-30-41-34(39)20-17-18-31-21-23-32(24-22-31)37(27-25-35)28-26-36/h9-10,21-24H,2-8,11-20,25-30H2,1H3/b10-9-

InChI Key

JURXPCSUZDDGRL-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

synonyms

chlorambucil-oleic acid conjugate
COAC

Origin of Product

United States

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